CGP52432
Overview
Description
CGP 52432 is a potent and selective antagonist of the gamma-aminobutyric acid type B (GABA B) receptor. It is known for its high affinity and specificity, making it a valuable tool in neuroscience research. The compound has the chemical name 3-[(3,4-Dichlorophenyl)methyl]amino]propyl (diethoxymethyl)phosphinic acid and a molecular weight of 384.24 g/mol .
Mechanism of Action
Target of Action
The primary target of 3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid, also known as CGP52432, is the GABA B receptors . These receptors are a type of G protein-coupled receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
This compound acts as a potent antagonist of GABA B receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, this compound binds to the GABA B receptors and blocks its function, preventing the normal action of GABA .
Biochemical Pathways
By inhibiting the GABA B receptors, this compound affects the neurotransmission mediated by GABA . This can lead to an increase in excitatory neurotransmission, as GABA normally acts to inhibit neuronal firing. This compound also participates in inhibiting the overflow of glycine in the hippocampus .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption and distribution in the body. The compound is typically stored under desiccating conditions at +4°C .
Result of Action
The antagonistic action of this compound on GABA B receptors can have various effects depending on the context. For instance, it has been used to study the onset of status epilepticus in mice, and for voltage-clamp recording in mice neurons . The inhibition of GABA B receptor-mediated neurotransmission can lead to increased neuronal excitability, which may be relevant in conditions such as epilepsy.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the solubility and stability of the compound . Furthermore, the presence of other substances, such as other neurotransmitters or drugs, can also influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGP 52432 involves multiple steps, starting with the preparation of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for CGP 52432 are not widely documented, the synthesis typically follows the same principles as laboratory synthesis, with optimizations for scale-up and efficiency. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
CGP 52432 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the dichlorophenyl and phosphinic acid groups. These reactions can be catalyzed by various reagents under controlled conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving CGP 52432 include strong bases like sodium hydroxide and potassium carbonate, as well as solvents like dimethyl sulfoxide (DMSO) and methanol. The reactions are typically carried out under inert atmospheres to prevent oxidation .
Major Products
The major products formed from the reactions of CGP 52432 depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can lead to the formation of various substituted derivatives of CGP 52432 .
Scientific Research Applications
CGP 52432 has a wide range of applications in scientific research, particularly in the fields of neuroscience and pharmacology. It is used to study the role of GABA B receptors in various physiological and pathological processes. Some key applications include:
Neuroscience: Investigating the role of GABA B receptors in synaptic transmission, plasticity, and neural circuitry
Pharmacology: Evaluating the effects of GABA B receptor antagonism on behavior, cognition, and neuroprotection
Medicine: Exploring potential therapeutic applications for conditions such as epilepsy, anxiety, and depression
Industry: Developing new drugs and therapeutic agents targeting GABA B receptors
Comparison with Similar Compounds
CGP 52432 is unique in its high selectivity and potency as a GABA B receptor antagonist. Similar compounds include:
Phaclofen: Another GABA B receptor antagonist, but with lower potency and selectivity compared to CGP 52432
Saclofen: A GABA B receptor antagonist with moderate potency and selectivity
SCH 50911: A potent and selective GABA B receptor antagonist, similar to CGP 52432
CGP 52432 stands out due to its higher affinity for the GABA B receptor and its ability to effectively block receptor activation at lower concentrations .
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24Cl2NO4P/c1-3-21-15(22-4-2)23(19,20)9-5-8-18-11-12-6-7-13(16)14(17)10-12/h6-7,10,15,18H,3-5,8-9,11H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZVQXWEIYRHBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)P(=O)(CCCNCC1=CC(=C(C=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161147 | |
Record name | CGP 52432 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139667-74-6 | |
Record name | Cgp 52432 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139667746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CGP 52432 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGP-52432 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZH667RFW5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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